2-Phenyl-3-(2-thienyl)quinoxaline
CAS No.: 351353-24-7
Cat. No.: VC21507987
Molecular Formula: C18H12N2S
Molecular Weight: 288.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351353-24-7 |
|---|---|
| Molecular Formula | C18H12N2S |
| Molecular Weight | 288.4g/mol |
| IUPAC Name | 2-phenyl-3-thiophen-2-ylquinoxaline |
| Standard InChI | InChI=1S/C18H12N2S/c1-2-7-13(8-3-1)17-18(16-11-6-12-21-16)20-15-10-5-4-9-14(15)19-17/h1-12H |
| Standard InChI Key | UZVJXKDRTRDLPQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CS4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CS4 |
Introduction
Structural Characteristics and Chemical Properties
2-Phenyl-3-(2-thienyl)quinoxaline belongs to the quinoxaline family, featuring a fused bicyclic structure containing two nitrogen atoms in the heterocyclic core. The compound is distinguished by having a phenyl group at position 2 and a thienyl (thiophene) group at position 3, creating a unique molecular architecture that contributes to its chemical reactivity and biological interactions .
The structural arrangement of 2-Phenyl-3-(2-thienyl)quinoxaline confers specific properties that make it valuable for various applications. The presence of the thienyl group, a five-membered sulfur-containing heterocycle, introduces electron-rich characteristics that influence the compound's photophysical properties and binding capabilities. This structural configuration creates a V-shaped molecule that demonstrates distinctive absorption and emission characteristics .
Molecular Composition and Structural Features
The quinoxaline core provides a rigid scaffold with two nitrogen atoms that can participate in hydrogen bonding and serve as coordination sites for metal ions. The phenyl and thienyl substituents extend from this core, creating a conjugated system that influences the compound's electronic properties. This extended conjugation contributes to the compound's ability to absorb and emit light in specific wavelength ranges, making it valuable for photophysical applications .
Physical and Chemical Properties
Based on related quinoxaline compounds with similar structural features, 2-Phenyl-3-(2-thienyl)quinoxaline likely exhibits the following properties:
| Property | Characteristic | Notes |
|---|---|---|
| Physical Appearance | Crystalline solid | Typical for similar quinoxaline derivatives |
| Solubility | Soluble in organic solvents | Shows varied solubility in toluene, THF, and MeCN |
| Absorption Spectrum | 394-457 nm range | Influenced by substituents and solvent polarity |
| Emission Spectrum | Green to orange region | Demonstrates solvatochromic properties |
| Stability | Generally stable | May undergo oxidation under certain conditions |
| Reactivity | Reactive at specific positions | Can participate in various coupling reactions |
The compound's physical and chemical properties render it suitable for diverse applications, particularly in areas requiring specific photophysical characteristics or biological interactions .
Synthesis Methodologies
The synthesis of 2-Phenyl-3-(2-thienyl)quinoxaline and related derivatives employs several sophisticated approaches, with palladium-catalyzed coupling reactions featuring prominently in recent literature.
Sonogashira Coupling and Iodocyclization Approach
A notable synthetic pathway involves a three-step approach starting from 2-chloro-3-methoxyquinoxaline or 2-chloro-3-(methylthio)quinoxaline . This method proceeds through:
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Sonogashira coupling reaction with terminal alkynes to yield 2-methoxy-3-(phenylethynyl)quinoxaline or 2-(methylthio)-3-(phenylethynyl)quinoxaline
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Iodocyclization using ICl in CH₂Cl₂ to form 3-iodo-2-phenylfuro[2,3-b]quinoxaline or 3-iodo-2-phenylthieno[2,3-b]quinoxaline
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Subsequent palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, or Heck) to produce the final 2,3-disubstituted quinoxaline derivatives
This synthetic route has demonstrated good to excellent yields, with full characterization of products using FT-IR, mass spectrometry, ¹H NMR, and ¹³C NMR spectral data .
Pd-Catalyzed Cross-Coupling for Asymmetric Derivatives
For the synthesis of asymmetric fluorinated analogs such as 6-fluoro- and 6-trifluoromethyl-2,3-bis(5-arylthiophen-2-yl)quinoxalines, Pd-catalyzed cross-coupling reactions have proven effective . This approach allows for the incorporation of various substituents, expanding the diversity of quinoxaline derivatives available for study.
Classical Beirut Reaction
The synthesis of related 3-(2'-furyl) and 3-(2'-thienyl)quinoxaline-2-carbonitrile derivatives employs the classical Beirut reaction . In this approach:
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The appropriate benzofuroxan and corresponding arylacetonitrile are dissolved in dry dichloromethane
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Triethylamine serves as a catalyst for the reaction
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The process yields 3-arylquinoxaline-2-carbonitrile derivatives
This method has been successfully applied to create various quinoxaline derivatives with different substituents at the R7 position, including fluoro, chloro, trifluoromethyl, and methoxy groups .
| Compound | R7 Substituent | Heterocycle | IC₅₀ (μM) against 3D7 | IC₅₀ (μM) against K1 |
|---|---|---|---|---|
| 9 | Cl | S | 7.41±0.20 | ND |
| 10 | CH₃ | S | 2.86±0.46 | ND |
| 11 | CF₃ | S | 0.89±0.36 | 1.80±0.47 |
| 12 | OCH₃ | S | 0.80±0.10 | 3.80±0.22 |
Notably, these compounds demonstrated low resistance index values compared to chloroquine, suggesting minimal cross-resistance and potential efficacy against chloroquine-resistant strains of P. falciparum .
Cytotoxicity and Selectivity
The therapeutic potential of these compounds is further supported by favorable selectivity indices (SI), which measure the ratio between cytotoxicity against mammalian cells and antiparasitic activity. Four derivatives showed SI values close to the established cut-off value of 10, with the 3-(2'-furyl) derivative demonstrating the highest selectivity against the 3D7 strain .
Photophysical Properties and Materials Applications
2-Phenyl-3-(2-thienyl)quinoxaline and related compounds exhibit remarkable photophysical properties that make them valuable for various applications in materials science and sensing technologies.
Absorption and Emission Characteristics
V-shaped quinoxalines with thienyl substituents demonstrate distinctive absorption and emission profiles:
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Low energy absorption bands ranging from 394 to 457 nm
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Emission in a broad spectral region from green to orange in toluene
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Red-shifted absorption and emission bands for derivatives with electron-withdrawing substituents such as 6-CF₃ compared to 6-fluoro counterparts
These spectroscopic properties are influenced by the extended π-conjugation system created by the quinoxaline core and its aryl/heteroaryl substituents .
Solvatochromic Properties
A notable feature of these compounds is their solvatochromic behavior - the change in absorption and emission characteristics based on solvent polarity. While solvent polarity has minimal impact on absorption bands, emission bands undergo significant red shifts and intensity attenuation with increasing solvent polarity . This property makes these compounds potential candidates for solvent polarity sensors.
Sensitivity to External Stimuli
Studies have demonstrated that 2-phenyl-3-(2-thienyl)quinoxaline derivatives respond to various external stimuli:
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Acidity changes (halochromism): Upon gradual addition of trifluoroacetic acid to toluene solutions, both absorption and emission characteristics change, with more pronounced effects in specific derivatives
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Presence of water: Alterations in spectroscopic properties in aqueous environments
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Detection of nitroaromatics: High sensitivity toward nitro-containing explosives, with Stern-Volmer constants up to 57800 M⁻¹, making these compounds promising candidates for explosive detection applications
Quantum Chemistry Insights
Electronic-structure calculations using quantum-chemistry methods have been performed to analyze the experimental results and understand the relationship between molecular structure and photophysical properties . These theoretical studies provide valuable insights for the rational design of new quinoxaline derivatives with tailored properties.
Structural Analogs and Comparative Analysis
Understanding the relationship between 2-Phenyl-3-(2-thienyl)quinoxaline and its structural analogs provides valuable insights into structure-property relationships within this compound class.
Comparison with Related Quinoxaline Derivatives
Several compounds share structural similarities with 2-Phenyl-3-(2-thienyl)quinoxaline, each with distinct characteristics:
| Compound | Structural Features | Properties/Applications |
|---|---|---|
| 2-Phenyl-3-(2-furyl)quinoxaline | Furan ring instead of thiophene | Potentially different photophysical properties |
| 2,3-Bis(5-arylthiophen-2-yl)quinoxalines | Two thienyl groups with aryl substituents | Enhanced photophysical properties, V-shaped structure |
| Dibenzo[f,h]quinoxaline derivatives | Extended aromatic system | Increased π-conjugation, red-shifted absorption/emission |
| 3-(2'-Thienyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide | Additional nitrile and N-oxide functionalities | Enhanced antimalarial activity |
Structure-Activity Relationships
Analysis of the literature reveals several important structure-activity relationships:
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The nature of the heterocycle at position 3 (furan vs. thiophene) significantly impacts biological activity, with furyl derivatives generally showing better antimalarial activity than thienyl counterparts
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Substituents at the 7-position of the quinoxaline core influence both biological activity and photophysical properties, with electron-withdrawing groups like CF₃ enhancing certain activities
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The extension of the π-conjugation system through additional aromatic rings or substituents affects absorption and emission wavelengths, typically resulting in bathochromic shifts
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The presence of electron-donating groups on the aryl substituents of thienyl groups can enhance sensitivity to external stimuli like acids or nitroaromatics
These relationships provide valuable guidance for the design of new quinoxaline derivatives with optimized properties for specific applications.
Analytical Characterization Methods
The comprehensive characterization of 2-Phenyl-3-(2-thienyl)quinoxaline and related compounds utilizes various analytical techniques to confirm structure, purity, and properties.
Spectroscopic Analysis
Multiple spectroscopic methods are employed to characterize these compounds:
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Infrared (IR) spectroscopy: Identifies functional groups and confirms structural features
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the proton and carbon environments
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Mass spectrometry: Confirms molecular weight and fragmentation patterns
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UV-Visible spectroscopy: Characterizes absorption properties in various solvents
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Fluorescence spectroscopy: Measures emission properties in solution and solid state
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